
(1R,2R)-2-fluoro-N-pentilciclohexan-1-amina
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may include identifying the products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability .Mecanismo De Acción
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine is an agonist of GPR55 and GPR119, two G protein-coupled receptors that are involved in the regulation of numerous physiological processes. When (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine binds to these receptors, it triggers a cascade of biochemical events that result in the activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways. These pathways are involved in the regulation of various physiological processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine has been studied for its potential role in the regulation of numerous physiological processes. In particular, (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine has been suggested to have potential therapeutic applications in the treatment of pain, inflammation, and cancer. In addition, (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine has been studied for its potential role in the regulation of glucose homeostasis and energy metabolism. It has been shown to activate the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available from chemical suppliers. Second, it is a stable compound that is easy to handle and store. Third, it has been studied extensively and its mechanism of action is well understood. However, there are some limitations to using (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine in laboratory experiments. For example, it is a relatively weak agonist of GPR55 and GPR119, so its effects may be limited. In addition, it has a relatively short half-life, so its effects may not be sustained over long periods of time.
Direcciones Futuras
The potential future directions for research involving (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine include further investigation of its mechanism of action, its potential therapeutic applications, and its potential role in the regulation of glucose homeostasis and energy metabolism. In addition, further research could be conducted to explore its potential use in the treatment of other diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to explore the potential use of (1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine as a tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Formación de Complejos Metálicos
El compuesto puede actuar como un ligando versátil para la formación de complejos metálicos . Los ligandos son iones o moléculas que se unen a átomos centrales para formar compuestos de coordinación. En este caso, "(1R,2R)-2-fluoro-N-pentilciclohexan-1-amina" puede unirse a iones metálicos para formar varios complejos metálicos. Estos complejos pueden tener una amplia gama de aplicaciones en áreas como la catálisis, la ciencia de los materiales y la medicina.
Síntesis de Tropocoronandos Quirales
Este compuesto se puede utilizar en la síntesis de tropocoronandos quirales . Los tropocoronandos son un tipo de éter corona que pueden unirse selectivamente a ciertos iones. La versión quiral de estos compuestos, que se puede sintetizar utilizando "this compound", puede tener una utilidad potencial en la catálisis asimétrica. La catálisis asimétrica es un proceso que puede producir moléculas quirales o "con manos", que son importantes en muchos sistemas biológicos.
Desarrollo de Fármacos
"this compound" puede utilizarse potencialmente en el desarrollo de fármacos. Las propiedades únicas de este compuesto podrían permitirle interactuar con los sistemas biológicos de manera específica, lo que conduciría a posibles efectos terapéuticos. Sin embargo, se necesitaría más investigación para explorar completamente esta aplicación.
Síntesis de Catalizadores
El compuesto también se puede utilizar en la síntesis de catalizadores. Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en la reacción en sí. Las propiedades únicas de "this compound" podrían potencialmente hacerla útil en la creación de catalizadores nuevos y más eficientes.
Síntesis de Ligandos Quirales
"this compound" se puede utilizar en la síntesis de ligandos quirales . Los ligandos quirales son un tipo de ligando que tiene una imagen especular no superponible. Estos ligandos se utilizan a menudo en catálisis asimétrica para crear moléculas quirales.
Uso en Investigación
Como químico de investigación, "this compound" se puede utilizar en una variedad de experimentos científicos. Sus propiedades únicas pueden convertirla en una herramienta valiosa para avanzar en varios campos de estudio.
Safety and Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-fluoro-N-pentylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FN/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHRRSKSZZSXQS-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



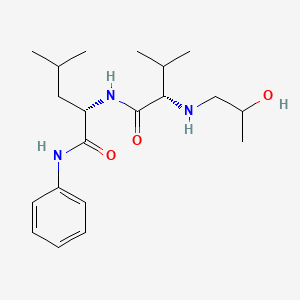
![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![1-[(Oxan-2-yl)methyl]piperazin-2-one hydrochloride](/img/structure/B1492351.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)
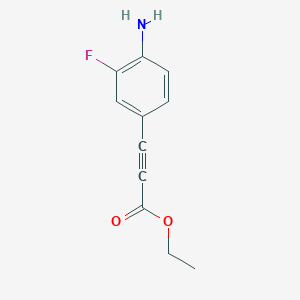
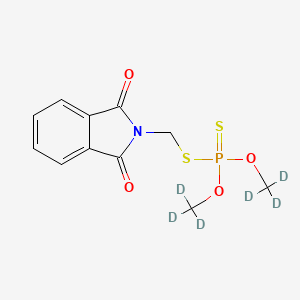


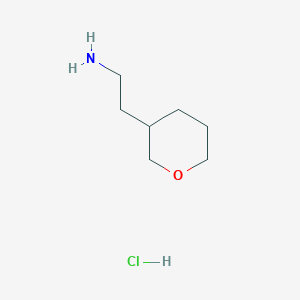

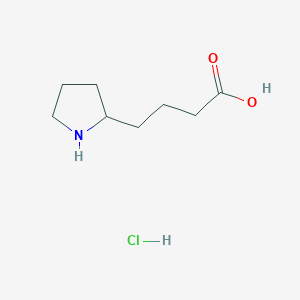
![1,1-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1492363.png)